![molecular formula C21H20ClN3O3 B2474900 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-02-0](/img/structure/B2474900.png)

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

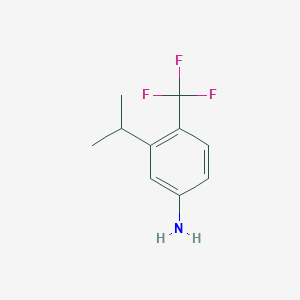

The compound is a complex organic molecule that includes a biphenyl group, an imidazole group, and a piperidine group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that biphenyl compounds can be synthesized through various methods, including the Ullmann reaction . Imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and other methods .

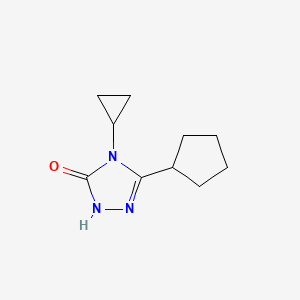

Molecular Structure Analysis

The molecule contains a biphenyl group, which consists of two connected phenyl rings . It also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Analogues : Imidazolidine-2,4-diones have been chemoselectively N-alkylated, leading to the synthesis of novel compounds for further chemical studies, highlighting their utility in synthetic organic chemistry (Parihar & Ramana, 2003).

- Structural Exploration : The structural and spectral analysis of racemic imidazolidine-2,4-dione derivatives offers insights into their chemical behavior and properties, essential for designing compounds with desired biological activities (Prasad et al., 2018).

Biological Activities

- Antimicrobial and Anticancer Properties : Studies have shown that certain imidazolidine-2,4-dione derivatives exhibit antimicrobial and anticancer activities, suggesting their potential for pharmaceutical development (Prakash et al., 2011); (Kumar & Sharma, 2022).

- Herbicidal Activity : Imidazolidinedione derivatives have been synthesized and tested for herbicidal activity, indicating their potential application in agricultural sciences (Yano et al., 2001).

Molecular Design and Sensing

- Molecular Design : Imidazolidine-2,4-dione derivatives have been explored for dual receptor affinity in the context of psychiatric disorders, illustrating the compound's utility in drug design for neurological conditions (Czopek et al., 2013).

- Fluorescent Sensing : A benzothiadiazole-based fluorescent sensor for detecting toxic chemicals showcases the adaptability of related compounds in creating sensors for environmental monitoring and safety (Zhang et al., 2017).

Properties

IUPAC Name |

3-[1-[4-(3-chlorophenyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c22-17-3-1-2-16(12-17)14-4-6-15(7-5-14)20(27)24-10-8-18(9-11-24)25-19(26)13-23-21(25)28/h1-7,12,18H,8-11,13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIETBVSFOQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)

![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)